2-Butoxy-3,5-difluorobenzenethiol
Description
2-Butoxy-3,5-difluorobenzenethiol is a fluorinated aromatic thiol derivative characterized by a benzene ring substituted with a butoxy group (-OC₄H₉) at position 2, fluorine atoms at positions 3 and 5, and a thiol (-SH) group at position 1. The compound’s structure combines electron-withdrawing fluorine atoms, a bulky alkoxy substituent, and a reactive thiol moiety, making it a candidate for applications in pharmaceutical intermediates, agrochemicals, and materials science.
Properties
IUPAC Name |
2-butoxy-3,5-difluorobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2OS/c1-2-3-4-13-10-8(12)5-7(11)6-9(10)14/h5-6,14H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANAAYCMLTZMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1S)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-3,5-difluorobenzenethiol typically involves the introduction of butoxy and difluorobenzene groups to a thiol precursor. One common method is the nucleophilic substitution reaction where a butoxy group is introduced to a difluorobenzene thiol compound under controlled conditions. The reaction may require the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, facilitating the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-3,5-difluorobenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or difluorobenzene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Butoxy-3,5-difluorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-reactive probes or as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Butoxy-3,5-difluorobenzenethiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in other molecules, making it useful in reactions that require thiol reactivity. The butoxy and difluorobenzene groups contribute to the compound’s overall stability and reactivity, influencing its interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of 2-Butoxy-3,5-difluorobenzenethiol are heavily influenced by its substituents. Below is a comparison with two closely related compounds:
Key Observations :
- Thiol vs. Alcohol/Amino Groups: The thiol group in this compound confers higher reactivity compared to the alcohol group in (2-Butoxy-3,5-difluorophenyl)methanol. Thiols readily undergo oxidation to disulfides or participate in nucleophilic reactions, whereas alcohols are less reactive .
- Butoxy vs. In contrast, the amino group in 2-amino-3,5-difluorobenzenethiol introduces hydrogen-bonding capability, which may increase solubility and interaction with biological targets .
Reactivity and Stability
- Acidity of Thiol Group: The electron-withdrawing fluorine atoms increase the acidity of the thiol group (pKa ~6–8) compared to non-fluorinated analogs, facilitating deprotonation and participation in coupling reactions.
- Steric Effects : The butoxy group at position 2 may sterically hinder reactions at the thiol site, impacting its utility in sterically demanding syntheses.
- Oxidative Stability : Thiols are prone to oxidation, necessitating storage under inert atmospheres. This contrasts with the alcohol derivative, which is more stable under ambient conditions .
Biological Activity
2-Butoxy-3,5-difluorobenzenethiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with two fluorine atoms and a butoxy group, along with a thiol (-SH) functional group. The presence of these substituents influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. This compound can act as a nucleophile due to the thiol group, enabling it to form covalent bonds with electrophilic sites on proteins. Such interactions may modulate protein function, leading to various biological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that sulfur-containing compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes.
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The compound's mechanism may involve the generation of reactive oxygen species (ROS) or the inhibition of critical cellular pathways necessary for cell survival.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic states in cancer cells or pathogenic microorganisms, providing a therapeutic avenue for treatment.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiol compounds, including derivatives similar to this compound. The results showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .
Study 2: Cytotoxicity in Cancer Cells
In another investigation, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed an IC50 value indicating effective cell death at micromolar concentrations. The study highlighted the compound's ability to induce apoptosis through ROS generation .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
